Cas no 1918-79-2 (5-Methyl-2-thiophenecarboxylic acid)

5-Methyl-2-thiophenecarboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene ring substituted with a methyl group at the 5-position and a carboxyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its thiophene core contributes to electron-rich aromatic properties, enhancing reactivity in coupling and functionalization reactions. The carboxyl group allows for further derivatization, including esterification or amidation, making it valuable for constructing complex molecular architectures. The methyl substitution offers steric and electronic modulation, influencing regioselectivity in subsequent reactions. Suitable for controlled synthetic applications requiring precise structural modifications.
5-Methyl-2-thiophenecarboxylic acid structure
1918-79-2 structure
Product Name:5-Methyl-2-thiophenecarboxylic acid
CAS No:1918-79-2
MF:C6H6O2S
MW:142.175640583038
MDL:MFCD00005439
CID:42189
PubChem ID:74713
Update Time:2025-06-09

5-Methyl-2-thiophenecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-thiophenecarboxylic acid
    • 5-Methylthiophene-2-carboxylic acid
    • 5-METHYL-2-THENOIC ACID
    • 2-Carboxy-5-methylthiophene
    • 2-methylthiophene-5-carboxylic acid
    • 2-Thiophenecarboxylic acid,5-methyl
    • 5-Methly-2-thiophenecarboxylic acid
    • 5-methyl-thiophene-2-carboxylic acid
    • AKOS B000091
    • TIMTEC-BB SBB004146
    • RARECHEM AL BE 0181
    • Rivaroxaban Impurity 51
    • 5-Methylthiophen-2-carboxylic acid
    • 2-Methyl-5-thiophenecarboxylic acid
    • 2-Thiophenecarboxylic acid, 5-methyl-
    • 5-Methyl-2-thiophene carboxylic acid
    • VCNGNQLPFHVODE-UHFFFAOYSA-N
    • NSC89698
    • PubChem5206
    • 5-Methyl-2-thiophenecaroboxylic acid
    • 5-methyl-2-thiophenecarboxylic
    • 5-Methylthiophene-2-carboxylicacid
    • 5-Methyl-2-thiophenecarboxylic acid (keto form)
    • 5-methyl-2-thiophene carboxylic-acid
    • EN300-21259
    • FT-0601074
    • SCHEMBL77302
    • 1918-79-2
    • AM20090123
    • CHEMBL4283897
    • CS-W004720
    • BIDD:GT0424
    • BCP05923
    • AC-2516
    • DTXSID60172712
    • F11216
    • NSC 89698
    • SY001770
    • BS-3805
    • 5-methyl thiophene-2-carboxylic acid
    • UNII-5SX6CX4FJB
    • GEO-01959
    • Z104494884
    • CHEBI:194847
    • EINECS 217-640-3
    • 5-methyl-2-thienoic acid
    • W-109000
    • MFCD00005439
    • NS00046199
    • 2-Methyl thiophen-5-carboxylic acid
    • AKOS000118806
    • M1118
    • 5-methyl-2-thiophenecaboxylic acid
    • NSC-89698
    • BDBM50467735
    • AI-942/25034216
    • AB00425
    • 5-Methyl-2-thiophenecarboxylic acid, 99%
    • F2191-0033
    • 5SX6CX4FJB
    • 5-methyl-2-thiopene carboxylic acid
    • BBL037421
    • ALBB-000788
    • DB-007081
    • STK398300
    • DTXCID0095203
    • FM29285
    • 217-640-3
    • MDL: MFCD00005439
    • Inchi: 1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)
    • InChI Key: VCNGNQLPFHVODE-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC=C1C
    • BRN: 113857

Computed Properties

  • Exact Mass: 142.00900
  • Monoisotopic Mass: 142.00885060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 65.5

Experimental Properties

  • Color/Form: powder
  • Density: 1.365 (estimate)
  • Melting Point: 135.0 to 139.0 deg-C
  • Boiling Point: 274.7°C at 760 mmHg
  • Flash Point: 120℃
  • Refractive Index: 1.5300 (estimate)
  • PSA: 65.54000
  • LogP: 1.75470
  • Solubility: Not determined

5-Methyl-2-thiophenecarboxylic acid Security Information

5-Methyl-2-thiophenecarboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Methyl-2-thiophenecarboxylic acid Production Method

5-Methyl-2-thiophenecarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1918-79-2)5-Methyl-2-thiophenecarboxylic acid
Order Number:A813532
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:59
Price ($):337.0
Email:sales@amadischem.com

Additional information on 5-Methyl-2-thiophenecarboxylic acid

Introduction to 5-Methyl-2-thiophenecarboxylic Acid (CAS No. 1918-79-2)

5-Methyl-2-thiophenecarboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1918-79-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic carboxylic acid derivative has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry and material science. The compound belongs to the thiophene family, characterized by a sulfur-containing five-membered ring, which imparts unique reactivity and electronic characteristics.

The molecular structure of 5-Methyl-2-thiophenecarboxylic acid consists of a thiophene core substituted with a methyl group at the 5-position and a carboxylic acid functional group at the 2-position. This configuration makes it a valuable intermediate in synthesizing more complex molecules, particularly in the development of novel therapeutic agents. The presence of both electron-donating (methyl) and electron-withdrawing (carboxylic acid) groups allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.

In recent years, 5-Methyl-2-thiophenecarboxylic acid has been extensively studied for its role in pharmaceutical synthesis. Its derivatives have shown promise as building blocks for drugs targeting various diseases, including neurological disorders and infectious diseases. The thiophene ring is a common motif in bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. The carboxylic acid moiety further enhances its utility by allowing for salt formation and conjugation with other pharmacophores.

One of the most compelling aspects of 5-Methyl-2-thiophenecarboxylic acid is its application in the synthesis of heterocyclic compounds, which are prevalent in modern medicines. For instance, research has demonstrated its use in constructing thiazole derivatives, which exhibit antimicrobial and anti-inflammatory properties. The flexibility of the thiophene scaffold allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of resulting compounds.

The compound's reactivity also makes it a valuable tool in organic synthesis. It can undergo various transformations, such as esterification, amidation, and alkylation, to produce a wide range of derivatives. These derivatives are not only useful in drug development but also in material science applications, including the design of organic semiconductors and liquid crystals. The ability to functionalize the thiophene ring opens up possibilities for creating materials with tailored electronic properties.

Recent advancements in computational chemistry have further highlighted the importance of 5-Methyl-2-thiophenecarboxylic acid. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of drugs. These studies often involve predicting binding affinities and optimizing molecular structures to enhance efficacy while minimizing side effects. The computational approach complements experimental efforts, providing a more efficient pathway to drug discovery.

In addition to pharmaceutical applications, 5-Methyl-2-thiophenecarboxylic acid has been explored for its potential in agrochemicals. Derivatives of this compound have shown activity against plant pathogens, offering a greener alternative to traditional pesticides. The sustainability aspect aligns with global efforts to develop environmentally friendly solutions in agriculture, reducing reliance on synthetic chemicals.

The synthesis of 5-Methyl-2-thiophenecarboxylic acid itself is an area of active research. Efficient synthetic routes are crucial for large-scale production, ensuring cost-effectiveness and scalability for industrial applications. Researchers have developed novel catalytic methods that improve yield and reduce waste, adhering to green chemistry principles. These innovations not only enhance the accessibility of the compound but also contribute to sustainable chemical manufacturing practices.

The versatility of 5-Methyl-2-thiophenecarboxylic acid extends beyond its direct use as an intermediate. It serves as a scaffold for developing libraries of compounds for high-throughput screening (HTS). HTS is a critical technique in drug discovery, allowing researchers to rapidly test thousands of molecules for biological activity. By leveraging derivatives of 5-Methyl-2-thiophenecarboxylic acid, scientists can identify lead compounds with desirable properties more efficiently.

The compound's role in medicinal chemistry is further underscored by its presence in several clinical trials investigating novel therapeutic agents. While 5-Methyl-2-thiophenecarboxylic acid itself may not be directly administered as a drug, its derivatives have demonstrated promising results in treating conditions such as cancer and neurodegenerative diseases. The ongoing research highlights its significance as a precursor for next-generation medications.

Future directions in the study of 5-Methyl-2-thiophenecarboxylic acid include exploring its potential in nanotechnology and biomedicine. For instance, functionalized thiophene derivatives could be incorporated into drug delivery systems or biosensors due to their unique electronic properties. Such applications would leverage the compound's ability to interact with biological systems while maintaining structural stability under various conditions.

In conclusion,5-Methyl-2-thiophenecarboxylic acid (CAS No. 1918-79-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, material science, and agrochemicals underscores its importance in modern research and development efforts. As scientific understanding advances,the potential uses of this versatile compound are likely to expand,further solidifying its place as a cornerstone molecule in chemical innovation。

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Amadis Chemical Company Limited
(CAS:1918-79-2)5-Methyl-2-thiophenecarboxylic acid
A813532
Purity:99%
Quantity:500g
Price ($):337.0
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